molecular formula C3H9ClN2OS B1660987 L-cysteineamide hydrochloride CAS No. 867-85-6

L-cysteineamide hydrochloride

Cat. No. B1660987
CAS RN: 867-85-6
M. Wt: 156.64 g/mol
InChI Key: JTGAPYODKVUSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-cysteineamide hydrochloride is a compound with the formula C3H9ClN2OS . It is also known as 2-amino-3-sulfanylpropanamide hydrochloride . It is a derivative of the amino acid cysteine .


Molecular Structure Analysis

The molecular structure of L-cysteineamide hydrochloride can be represented by the InChI string: InChI=1S/C3H8N2OS.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H2,5,6);1H . This structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Nutritional and Health Benefits

L-Cysteine, an amino acid, shows promise for improving human health when used in diet, nutritional supplements, or drugs. Its usage has grown significantly, especially in the context of nutraceutical industries and personalized medicine. However, the lack of clinical trial-based information means the debate over its efficacy remains unresolved (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).

Biotechnological Production

Recombinant Corynebacterium glutamicum strains have been developed to overexpress genes for L-Cysteine production, offering a biotechnological model for producing animal feed supplements like L-Cysteine, an alternative to traditional methods like acid hydrolysis from human or animal hair (Joo, Hyeon, & Han, 2017).

Metabolic Role and Implications

L-Cysteine plays a crucial role in cellular homeostasis, serving as a precursor for protein synthesis and production of glutathione, hydrogen sulfide, and taurine. Its metabolism and nutritional implications are significant, particularly in the context of disease prevention and treatment (Yin et al., 2016).

Therapeutic Potential

L-Cysteine hydrochloride has shown potential in modifying the severe leukopenia induced by nitrogen mustard, a chemical compound used in chemotherapy. Its administration prior to nitrogen mustard injection can significantly alter the drug's impact on leukopenia (Weisberger, Heinle, & Levine, 1952).

Diagnostic and Analytical Applications

L-Cysteine is crucial for physiological and clinical diagnoses. For instance, a study demonstrated a biofuel cell-based self-powered sensing platform for detecting L-Cysteine, indicating its potential in clinical diagnostics (Hou, Fan, Lang, & Liu, 2015).

Production in Escherichia coli

Metabolic engineering and modular strategies in Escherichia coli have been used to enhance L-Cysteine biosynthesis. This approach demonstrates the potential of rational metabolic engineering in producing L-Cysteine efficiently (Liu, Fang, Wu, Li, & Ye, 2018).

properties

IUPAC Name

2-amino-3-sulfanylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGAPYODKVUSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333695
Record name L-cysteineamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-cysteineamide hydrochloride

CAS RN

867-85-6
Record name Propanamide, 2-amino-3-mercapto-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 121351
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC121351
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-cysteineamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-sulfanylpropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-cysteineamide hydrochloride
Reactant of Route 2
L-cysteineamide hydrochloride
Reactant of Route 3
L-cysteineamide hydrochloride
Reactant of Route 4
Reactant of Route 4
L-cysteineamide hydrochloride
Reactant of Route 5
Reactant of Route 5
L-cysteineamide hydrochloride
Reactant of Route 6
L-cysteineamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.